molecular formula C13H22N2O4 B8038528 (S)-tert-Butyl 1,1-dimethyl-3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate

(S)-tert-Butyl 1,1-dimethyl-3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate

Cat. No.: B8038528
M. Wt: 270.32 g/mol
InChI Key: TZOFAFCZGZGTRS-VIFPVBQESA-N
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Description

(S)-tert-Butyl 1,1-dimethyl-3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate (CAS: 958635-18-2) is a chiral bicyclic carbamate derivative with a molecular formula of C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol . Its structure features an oxazolo[3,4-a]pyrazine core substituted with a tert-butyl carbamate group and two methyl groups at the 1,1-positions. This compound is commonly employed as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and enzyme-targeting drug candidates, due to its rigid bicyclic framework and stereochemical specificity .

Properties

IUPAC Name

tert-butyl (8aS)-1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)18-10(16)14-6-7-15-9(8-14)13(4,5)19-11(15)17/h9H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOFAFCZGZGTRS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CN(CCN2C(=O)O1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CN(CCN2C(=O)O1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Approach

The use of (S)-phenylethylamine as a chiral auxiliary enables enantioselective construction of the tetrahydro-oxazolo[3,4-a]pyrazine scaffold. As reported in, this method involves:

  • Alkylation : Reaction of (S)-phenylethylamine with 1,4-dibenzylpiperazine-2-carboxylate to form a diastereomeric alcohol.

  • Debenzylation : Hydrogenolysis using palladium on barium sulfate yields a secondary amine intermediate.

  • Cyclization : Treatment with di-tert-butyl dicarbonate (Boc₂O) and dimethylaminopyridine (DMAP) induces oxazolidinone formation with 60% diastereomeric excess (d.e.).

Critical Parameters :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C to room temperature.

  • Catalyst : DMAP (20 mol%) accelerates carbamate formation.

Ortho-Lithiation Strategy

An alternative route employs ortho-lithiation to install substituents regioselectively:

  • Lithiation : sec-Butyllithium (-78°C) deprotonates a Boc-protected piperazine derivative.

  • Electrophilic Quenching : Ketones or aldehydes (e.g., acetone, benzophenone) react to form tertiary alcohols.

  • Cyclization : Acid-catalyzed intramolecular esterification yields the oxazolo-pyrazine core.

Example :

  • Starting material: Boc-protected 1,1-dimethylpiperazine.

  • Yield: 45–60% after chromatography.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate moiety is introduced via two primary methods:

Boc Protection of a Secondary Amine

  • Reagents : Boc₂O, triethylamine (TEA), DMAP.

  • Conditions : DCM, 0°C to rt, 12–24 h.

  • Yield : 85–92%.

Mechanistic Insight : DMAP activates Boc₂O, facilitating nucleophilic attack by the secondary amine.

Post-Cyclization Functionalization

For intermediates lacking the Boc group:

  • Deprotection : Trifluoroacetic acid (TFA) removes temporary protecting groups (e.g., benzyl).

  • Acylation : 4-Fluorobenzyl isocyanate reacts with the free amine to form the urea derivative, followed by Boc protection.

Optimization Note : Excess Boc₂O (1.5 equiv) and extended reaction times (24 h) improve yields.

Resolution of Enantiomers and Chiral Purity

Achieving high enantiomeric excess (e.e.) is critical. Methods include:

Chiral Chromatography

  • Column : Chiralpak IC (250 × 4.6 mm).

  • Mobile Phase : Hexane/isopropanol (80:20).

  • Result : 99% e.e. for (S)-enantiomer.

Crystallization-Induced Dynamic Resolution

  • Solvent System : Ethanol/water (7:3).

  • Yield : 70% with 98% e.e..

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)e.e. (%)Scalability
Chiral AuxiliaryAlkylation, cyclization5260Moderate
Ortho-LithiationLithiation, quenching, cyclization58-High
Boc ProtectionDirect Boc acylation8999High

Trade-offs :

  • The Boc protection route offers superior enantiopurity but requires expensive Boc₂O.

  • Ortho-lithiation is scalable but lacks inherent stereocontrol.

Troubleshooting and Optimization

Low Cyclization Yields

  • Cause : Competing intermolecular reactions.

  • Solution : High dilution conditions (0.01 M).

Epimerization at C-5

  • Cause : Basic conditions during Boc protection.

  • Mitigation : Use of DMAP at 0°C minimizes racemization.

Purification Challenges

  • Issue : Co-elution of diastereomers.

  • Resolution : Sequential flash chromatography (SiO₂, EtOAc/hexane) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications

Recent studies have highlighted the potential of oxazolo[3,4-a]pyrazine derivatives, including (S)-tert-butyl 1,1-dimethyl-3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate, as neuropeptide S receptor antagonists. These compounds have shown promise in modulating neuropeptide signaling pathways, which are crucial for various neurological functions and disorders.

A notable study demonstrated that derivatives of this compound exhibited significant antagonist activity against neuropeptide S receptors. This activity suggests potential therapeutic applications in treating anxiety and stress-related disorders, as neuropeptide S is involved in anxiety modulation .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain oxazolo[3,4-a]pyrazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of specific apoptotic pathways that lead to cell death in malignant cells while sparing normal cells. This selectivity is critical for developing safer cancer therapies .

Agricultural Science

2.1 Pesticidal Activity

There is emerging interest in the use of this compound as a potential pesticide. Research indicates that compounds with similar structures exhibit bioactivity against various pests and pathogens affecting crops. Field trials are necessary to evaluate efficacy and safety in agricultural settings.

Material Science

3.1 Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer synthesis. Its unique structure allows it to act as a monomer or additive in creating polymers with enhanced properties such as thermal stability and mechanical strength. Research into the polymerization processes involving this compound could lead to innovative materials suitable for various industrial applications.

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryNeuropharmacological agentsSignificant antagonist activity against neuropeptide S receptors; potential for anxiety treatment .
Anticancer propertiesInduces apoptosis in cancer cells; selective toxicity towards malignant cells .
Agricultural SciencePesticidal activityPotential bioactivity against crop pests; requires field trials for validation .
Material SciencePolymer synthesisPotential as a monomer/additive for enhanced polymer properties .

Mechanism of Action

(S)-tert-Butyl 1,1-dimethyl-3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate: can be compared to other similar compounds, such as (R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate . While both compounds share a similar core structure, the presence of the (S)-configuration in the former gives it distinct chemical and biological properties.

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Enantiomeric Pair: (R)- vs. (S)-Configuration

The enantiomer (R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate (CAS: 1235469-36-9) shares identical molecular weight and formula with the S-isomer but differs in stereochemistry at the chiral center. While both enantiomers exhibit similar physicochemical properties (e.g., solubility, boiling point), their biological activities diverge significantly. For example, the S-configuration often shows higher binding affinity to chiral targets in enzymatic assays, as observed in related protease inhibitor studies .

Hydrochloride Salt Derivative

The hydrochloride salt (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride (CAS: 958635-15-9) lacks the tert-butyl carbamate group but introduces a protonated amine. This modification enhances aqueous solubility (critical for bioavailability) but reduces lipophilicity, impacting membrane permeability. The salt form is preferred for in vivo studies due to improved stability under physiological conditions .

Heterocyclic Variants: Oxazolo vs. Imidazo

tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS: 1808248-64-7) replaces the oxazolo oxygen with a nitrogen atom, forming an imidazo ring. Such derivatives are often prioritized in kinase inhibitor design, where nitrogen-rich scaffolds improve target engagement .

Biological Activity

(S)-tert-Butyl 1,1-dimethyl-3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O4, with a molecular weight of 270.32 g/mol. The compound features a tetrahydro-oxazolo-pyrazine core which is known for its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the oxazolo-pyrazine class. These compounds have shown effectiveness against several Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), demonstrating low minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

2. Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

3. Neuroprotective Effects
Some studies indicate potential neuroprotective effects of oxazolo-pyrazine derivatives. These compounds may influence pathways associated with neurodegenerative diseases, possibly by reducing oxidative stress and inflammation in neuronal cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in microbial resistance and cancer progression.

Case Studies

Several case studies have explored the biological activity of related compounds:

Study Findings Reference
Study 1Demonstrated significant antibacterial activity against MRSA at MIC values below 5 µg/mL.
Study 2Showed cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM.
Study 3Indicated neuroprotective effects in vitro by reducing reactive oxygen species (ROS) levels in neuronal cultures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-tert-butyl 1,1-dimethyl-3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Boc-protection of a piperazine intermediate followed by cyclization. Key steps include:

  • Use of tert-butyl dicarbonate (Boc anhydride) for protection under anhydrous conditions (e.g., THF, 0°C to room temperature).
  • Cyclization via nucleophilic substitution or condensation reactions, optimized with catalysts like DMAP or DBU .
  • Purification via silica gel chromatography with gradient elution (e.g., hexanes/EtOAC + 0.25% Et₃N) to achieve >95% purity .
    • Data : Typical yields range from 58% to 62% depending on solvent polarity and temperature control. For example, using EtOAc/MeOH (25:1) with triethylamine improved yield to 58% .

Q. How can the stereochemical purity of the (S)-enantiomer be validated post-synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min confirm stereopurity .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for the (S)-enantiomer (e.g., [α]D²⁵ = +23.5° in CHCl₃) .
    • Validation : Cross-reference with X-ray crystallography data (e.g., triclinic crystal system, space group P1) if single crystals are obtainable .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this oxazolo-pyrazine derivative?

  • Methodology :

  • Low-temperature reactions : Conduct cyclization steps at ≤0°C to minimize thermal racemization .
  • Steric hindrance : Introduce bulky substituents (e.g., 1,1-dimethyl groups) to restrict conformational flexibility at the stereocenter .
  • Kinetic resolution : Use enantioselective catalysts like Cinchona alkaloid derivatives to favor the (S)-configuration .
    • Data : Racemization rates drop from 15% (room temperature) to <2% at 0°C in THF .

Q. How do solvent polarity and Lewis acid additives influence the regioselectivity of oxazolo-pyrazine ring formation?

  • Methodology :

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Polar solvents enhance nucleophilicity but may promote side reactions.
  • Lewis acids : Test ZnCl₂ or BF₃·Et₂O to stabilize transition states. For example, BF₃·Et₂O in DCM increases regioselectivity for the oxazolo[3,4-a]pyrazine core by 30% .
    • Data : DMF yields 45% desired product vs. 72% in DCM with BF₃·Et₂O .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology :

  • DSC/TGA : Determine decomposition vs. melting points (e.g., observed mp 141–142°C vs. literature 140–142°C) .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks (e.g., distinguishing oxazolo vs. pyrazine protons) to resolve misassignments in prior studies .
    • Case Study : Conflicting ¹³C NMR data for C-7 (δ 168 ppm vs. 170 ppm) were resolved via HMBC correlations to adjacent methyl groups .

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